molecular formula C10H11ClO2S B2678383 (1R,2S)-2-(4-Methylphenyl)cyclopropane-1-sulfonyl chloride CAS No. 2022628-68-6

(1R,2S)-2-(4-Methylphenyl)cyclopropane-1-sulfonyl chloride

Cat. No. B2678383
CAS RN: 2022628-68-6
M. Wt: 230.71
InChI Key: TYDXXNLHVFTEML-VHSXEESVSA-N
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Description

(1R,2S)-2-(4-Methylphenyl)cyclopropane-1-sulfonyl chloride is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This sulfonyl chloride has a cyclopropane ring attached to a sulfonyl chloride group, which makes it an interesting molecule to study. In

Scientific Research Applications

  • Nucleophilic Substitutions Catalyzed by Palladium(0) :This study discusses the nucleophilic substitutions of 1-alkenylcyclopropyl esters and 1-alkynylcyclopropyl chlorides catalyzed by palladium(0). The use of chiral phosphines as ligands in the palladium catalyst can provide optically active methylenecyclopropane derivatives (Stolle, Ollivier, Piras, Salaün, & Meijere, 1992).

  • Cycloaddition Reactions for Synthesis of Sulfone-Substituted Cyclopropanes :The research presents a method for synthesizing sulfone-substituted cyclopropanes through [2 + 1] cycloaddition reactions of a 1-seleno-2-silylethene to 2-sulfonylacrylates. This process results in single stereoisomers, providing insights into the synthesis of these compounds (Yamazaki, Yanase, Tanigawa, Yamabe, & Tamura, 1999).

  • Acylations and Aldol-type Reactions of Cyclopropyl α-Sulfonyl Carbanions :This paper discusses acylations and aldol-type reactions of cyclopropyl α-sulfonyl carbanions, forming products in high yields. The study contributes to the understanding of reactions involving cyclopropyl and sulfonyl groups (Tanikaga, Yamada, Nishikawa, & Matsui, 1998).

  • Nanosized N-sulfonated Brönsted Acidic Catalyst :This research introduces a novel nanosized N-sulfonated Brönsted acidic catalyst for promoting the synthesis of polyhydroquinoline derivatives. It highlights the application of sulfonyl chloride derivatives in catalysis and solvent-free synthesis conditions (Goli-Jolodar, Shirini, & Seddighi, 2016).

  • Synthesis of cis-Aryl Cyclopropyl Sulfones :This study details the synthesis of new cis-1-(arylsulfonyl)-2-phenylcyclopropanes by adding arylthiocarbenes to styrene. It provides insights into the production of sulfones and the spectroscopic analysis of these compounds (Balaji & Reddy, 1979).

  • Visible-light-mediated Difunctionalization of Vinylcyclopropanes :This paper discusses an efficient method for the sulfonylation/arylation of the C-C σ-bond in vinylcyclopropanes with sulfonyl chlorides. The study highlights the use of visible light in mediating these reactions and the advantages of using commercially available sulfonyl chlorides (Wang, Zhang, Zhou, Zhou, Xiong, Tang, & Liu, 2019).

properties

IUPAC Name

(1R,2S)-2-(4-methylphenyl)cyclopropane-1-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2S/c1-7-2-4-8(5-3-7)9-6-10(9)14(11,12)13/h2-5,9-10H,6H2,1H3/t9-,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYDXXNLHVFTEML-VHSXEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC2S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H]2C[C@H]2S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S)-2-(4-Methylphenyl)cyclopropane-1-sulfonyl chloride

CAS RN

2022628-68-6
Record name rac-(1R,2S)-2-(4-methylphenyl)cyclopropane-1-sulfonyl chloride
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